molecular formula C20H16N4OS B213737 (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one

Cat. No. B213737
M. Wt: 360.4 g/mol
InChI Key: IRWDPWCDVWUFND-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolone derivative that has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one in lab experiments is its effectiveness in inhibiting the growth of cancer cells. It is also relatively easy to synthesize and has good stability. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research involving (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in other fields, such as anti-inflammatory and anti-viral research. Additionally, there is a need for more studies to determine its toxicity and potential side effects.

Synthesis Methods

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one can be achieved using different methods. One such method involves the reaction of 2-aminobenzothiazole and cyclopropylamine with 1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyrazole-4-carbaldehyde in the presence of a palladium catalyst. The reaction produces the desired compound in good yield and purity.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one has shown potential applications in various scientific research fields. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating breast cancer, lung cancer, and colon cancer.

properties

Product Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one

InChI

InChI=1S/C20H16N4OS/c25-19-15(12-21-14-10-11-14)18(13-6-2-1-3-7-13)23-24(19)20-22-16-8-4-5-9-17(16)26-20/h1-9,12,14,21H,10-11H2/b15-12+

InChI Key

IRWDPWCDVWUFND-NTCAYCPXSA-N

Isomeric SMILES

C1CC1N/C=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

SMILES

C1CC1NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

C1CC1NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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